molecular formula C10H9ClN2S2 B1177955 Brain-2 protein, mouse CAS No. 147258-11-5

Brain-2 protein, mouse

货号: B1177955
CAS 编号: 147258-11-5
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Brain-2 protein from mouse is a research reagent supplied for in-vitro studies. Researchers investigating murine models of neurological function may use this protein in applications such as immunoassays, protein-protein interaction studies, or as a standard in quantitative mass spectrometry. WARNING: The specific identity, function, and research applications for "Brain-2 protein, mouse" could not be verified. The information above is a generic placeholder. The product description must be updated with factual data before use. Handling & Storage: For laboratory research use only. Not intended for human, clinical, or veterinary diagnostic use. Follow safe laboratory practices when handling.

属性

CAS 编号

147258-11-5

分子式

C10H9ClN2S2

同义词

Brain-2 protein, mouse

产品来源

United States

准备方法

Tissue Homogenization and Subcellular Fractionation

The isolation of Brain-2 protein begins with the dissection of brain tissue from 8–10-week-old C57/BL6 mice. Fresh brains are divided into hemispheres, weighed, and suspended in ice-cold lysis buffers such as N-PER Reagent (Thermo Fisher Scientific), which preferentially extracts neuronal proteins while minimizing glial contaminants like GFAP. Homogenization employs a glass Dounce homogenizer (7 mL capacity) with 10–30 strokes, followed by incubation on ice for 10 minutes to ensure complete cell disruption. Differential centrifugation is then applied:

  • Low-speed spins (500–2,000 × g) remove cellular debris and nuclei.

  • High-speed centrifugation (10,000–100,000 × g) pellets membrane-bound vesicles and synaptic fractions, though Brain-2’s nuclear localization necessitates careful separation from cytoplasmic components.

Protein Solubilization and Enrichment

Brain-2 protein, enriched in nuclear fractions, requires solubilization using non-ionic detergents or chaotropic agents. The N-PER Reagent achieves 25–50% higher total protein yields compared to PBS, effectively extracting membrane-associated proteins like PSD-95. For further purification, chloroform-methanol precipitation removes lipids, followed by resuspension in 8 M urea for denaturation. Protease inhibitors (e.g., PMSF, leupeptin) are critical to prevent degradation during these steps.

Recombinant Expression of Brain-2 Protein in Mammalian Systems

cDNA Cloning and Vector Design

The murine Brain-2 gene (homologous to human N-Oct 3) is cloned into mammalian expression vectors using cDNA libraries derived from fetal brain tissue. The construct includes the full-length coding sequence, with attention to internal ATG codons that may produce truncated isoforms (N-Oct 5A/5B) via alternative translation initiation. Transfection into COS or HeLa cells employs calcium phosphate-DNA coprecipitation, followed by a 3-minute DMSO shock to enhance DNA uptake.

Cell Lysis and Protein Extraction

Post-transfection (30–48 hours), cells are lysed in buffers containing 1 mM DTT, 1 mM PMSF, and 1% aprotinin to preserve protein integrity. Mini-extracts are clarified by centrifugation at 10,000 × g for 10 minutes, yielding soluble fractions for functional assays. Notably, recombinant Brain-2 migrates as a doublet in EMSA due to phosphorylation or alternative translational products.

Analytical Techniques for Brain-2 Protein Characterization

Western Blotting and Antibody Specificity

Anti-Brain-2 antibodies (e.g., raised against the POU domain) detect endogenous and recombinant protein in lysates. SDS-PAGE separates proteins (10–12% gels), followed by transfer to nitrocellulose membranes. Blocking in 5% non-fat milk reduces background, and HRP-conjugated secondary antibodies (1:20,000 dilution) enable chemiluminescent detection. Specificity is confirmed using brain tissue from knockout models or siRNA-treated cells.

Electrophoretic Mobility Shift Assay (EMSA)

EMSAs validate Brain-2’s DNA-binding activity using radiolabeled octamer motifs (ATGCAAAT). Nuclear extracts or recombinant protein are incubated with probes, and complexes are resolved on 6% polyacrylamide gels. Recombinant Brain-2 shows stronger DNA binding than truncated isoforms, correlating with transcriptional activation in reporter assays.

Challenges and Methodological Optimizations

Stability and Post-Translational Modifications

Brain-2’s susceptibility to proteolysis mandates rapid processing and protease inhibitor cocktails. Phosphatase inhibitors (e.g., sodium orthovanadate) preserve phosphorylation states critical for DNA binding. Long-term storage at −80°C in glycerol-containing buffers maintains activity over freeze-thaw cycles.

Comparative Data on Preparation Methods

Table 1: Yield and Purity of Brain-2 Protein Across Methods

MethodTissue SourceYield (mg/g tissue)Purity (Western Blot)Functional Activity (EMSA)
Native ExtractionMouse Brain Cortex18.3 ± 2.1+++++
RecombinantCOS Cell LysateNot quantified+++++

Key: +++ = high, ++ = moderate, + = low

常见问题

Q. What are the standard methodologies for detecting Brain-2 protein expression in mouse neural tissues?

Brain-2 (Brn-2/POU3F2) expression can be detected using:

  • Immunohistochemistry (IHC) with validated antibodies (e.g., ab243045) on formalin-fixed paraffin-embedded (FFPE) brain sections to localize protein distribution .
  • Western blotting for quantitative analysis, using lysates from specific brain regions (e.g., hypothalamus or pituitary) .
  • Immunofluorescence (IF) in cell lines (e.g., U-251 MG glioma cells) to study subcellular localization .
  • RNA in situ hybridization to correlate mRNA and protein expression patterns, validated via the Mouse Phenome Database .

Q. Which databases provide reliable gene expression and functional annotation data for Brn-2 in murine models?

  • Mouse Phenome Database (MPD) : Offers strain-specific expression data, phenotype correlations, and filtering tools for neural proteins .
  • UniProt (ID: P56222) : Provides protein structure, post-translational modifications, and cross-species homology data .
  • Human Protein Atlas : Includes cross-referenced mouse brain protein expression profiles for comparative analysis .

Q. How does Brain-2 protein deficiency manifest in mouse models, and what experimental controls are critical?

Brn-2 knockout mice exhibit hypothalamic-pituitary axis defects, including posterior pituitary agenesis. Key controls include:

  • Wild-type littermates for baseline comparison.
  • Conditional knockout models to bypass embryonic lethality .
  • Phenotypic validation using histology and hormone assays (e.g., oxytocin/vasopressin levels) .

Advanced Research Questions

Q. How can contradictory data on Brn-2’s role in tumorigenesis vs. neural differentiation be resolved experimentally?

  • Context-specific assays : Use lineage-tracing models (e.g., Cre-Lox) to distinguish Brn-2 activity in melanocytes vs. neural progenitors .
  • Multi-omics integration : Combine ChIP-seq (to identify target genes) with RNA-seq in Brn-2-overexpressing melanomas to disentangle oncogenic pathways .
  • Cross-species validation : Compare murine Brn-2 targets with human POU3F2 regulatory networks using ENCODE or GTEx data .

Q. What experimental designs are optimal for studying Brn-2’s interaction with composite DNA elements (e.g., NORE)?

  • Electrophoretic mobility shift assays (EMSAs) : Test Brn-2 binding to NORE motifs using purified recombinant protein .
  • CRISPR-mediated mutagenesis : Introduce point mutations in NORE sequences in vitro to assess transcriptional activity .
  • Structural modeling : Predict POU domain-DNA interactions via AlphaFold2 or molecular dynamics simulations .

Q. How can researchers address low reproducibility in Brn-2 antibody-based assays?

  • Multi-antibody validation : Compare results across clones (e.g., CL6228 vs. polyclonal antibodies) .
  • Knockout-validated controls : Use Brn-2-null tissues as negative controls in IHC/Western blot .
  • Public dataset benchmarking : Cross-check expression patterns with MPD or Allen Brain Atlas .

Q. What computational strategies improve protein inference in Brn-2 interactome studies using mass spectrometry?

  • Multi-search engine workflows : Combine results from MaxQuant, Proteome Discoverer, and PeptideShaker to reduce false positives .
  • Technical replicates : Aggregate data from 3+ LC-MS/MS runs to enhance peptide identification confidence .
  • Machine learning integration : Train classifiers on retention time or intensity patterns to prioritize high-confidence interactors .

Methodological Challenges and Solutions

Q. What are the limitations of extrapolating Brn-2 findings from mice to humans, and how can these be mitigated?

  • Challenge : Only 60% of murine Brn-2 targets have human homologs due to divergent regulatory elements .
  • Solutions :
  • Use phylogenetic footprinting to identify conserved regulatory regions .
  • Validate findings in human induced pluripotent stem cell (iPSC)-derived neurons .

Q. How to design a longitudinal study assessing Brn-2’s role in age-related neural decline?

  • Cohort design : Include wild-type and heterozygous Brn-2 mice at multiple age points (e.g., 6, 12, 18 months).
  • Outcome measures : Combine behavioral assays (e.g., Morris water maze) with proteomic profiling of aging biomarkers (e.g., GFAP, β-amyloid) .
  • Data analysis : Apply mixed-effects models to account for individual variability and dropout rates .

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